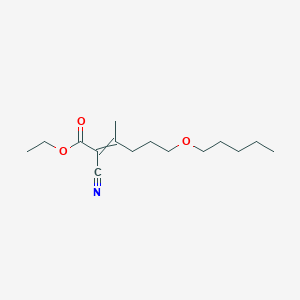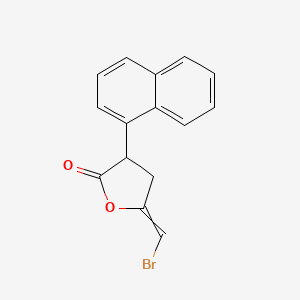
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol is an organic compound with a complex structure that includes methoxy, nitro, and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-methoxy-6-nitrophenol with 2,2-dimethoxypropane in the presence of an acid catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The dimethoxypropyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-(2,2-Dimethoxypropyl)-2-methoxy-6-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Hydrolysis: 4-(2-Hydroxypropyl)-2-methoxy-6-nitrophenol.
Scientific Research Applications
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the methoxy and phenol groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect various molecular targets and pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Dimethoxypropyl)-2-methoxyphenol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Methoxy-6-nitrophenol: Lacks the dimethoxypropyl group, affecting its solubility and interaction with other molecules.
4-(2,2-Dimethoxypropyl)-2-nitrophenol:
Uniqueness
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90176-92-4 |
|---|---|
Molecular Formula |
C12H17NO6 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-(2,2-dimethoxypropyl)-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C12H17NO6/c1-12(18-3,19-4)7-8-5-9(13(15)16)11(14)10(6-8)17-2/h5-6,14H,7H2,1-4H3 |
InChI Key |
KMJKXLTZLSTDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



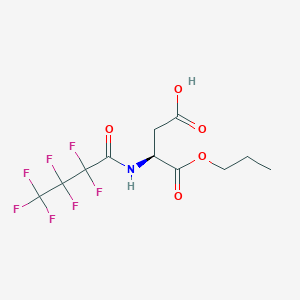
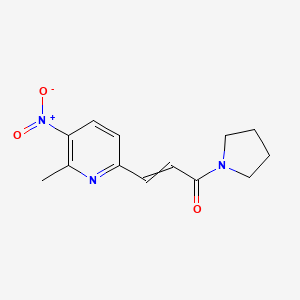
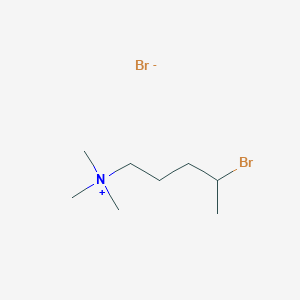
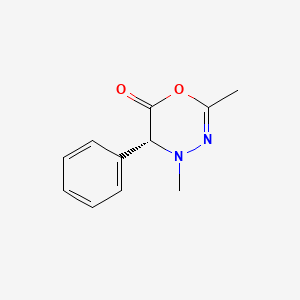
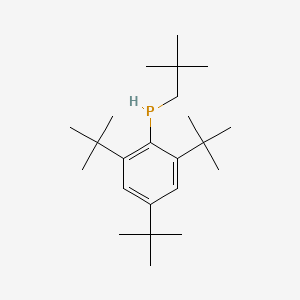


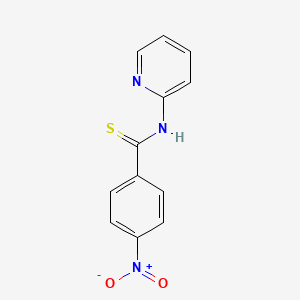
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
